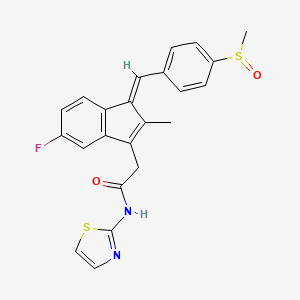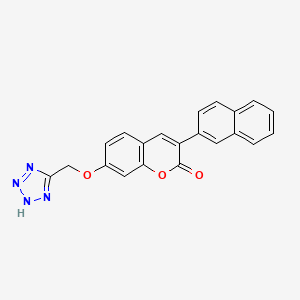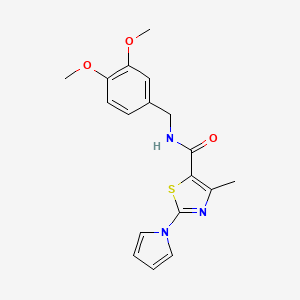![molecular formula C26H29NO6 B11151312 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11151312.png)
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound that belongs to the class of coumarin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 6-{[(benzyloxy)carbonyl]amino}hexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a fluorescent probe for detecting reactive oxygen species in cells and tissues.
Biology: Exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular responses to oxidative stress.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells through the mitochondrial pathway.
Mecanismo De Acción
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Apoptosis Induction: It induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C26H29NO6 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(3,4,8-trimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-17-18(2)25(29)33-24-19(3)22(14-13-21(17)24)32-23(28)12-8-5-9-15-27-26(30)31-16-20-10-6-4-7-11-20/h4,6-7,10-11,13-14H,5,8-9,12,15-16H2,1-3H3,(H,27,30) |
Clave InChI |
WRZQYISDLVZRHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11151229.png)

![2-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11151242.png)
![3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151243.png)
![3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151247.png)
![4-ethyl-5-methoxy-8,8-dimethyl-8,9-dihydro-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B11151255.png)
![5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11151263.png)

![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11151285.png)
![1-(4-acetylpiperazin-1-yl)-2-[5-(benzyloxy)-1H-indol-1-yl]ethanone](/img/structure/B11151286.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11151292.png)
![2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11151299.png)
![7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11151304.png)

